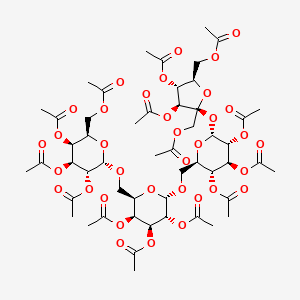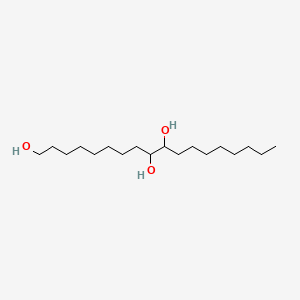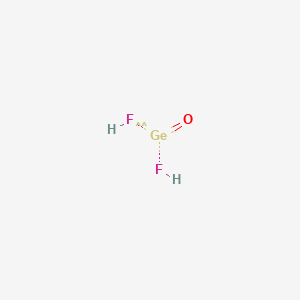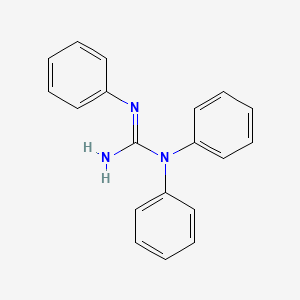
Triphenyl guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl guanidine is an organic compound with the molecular formula C₁₉H₁₇N₃. It is a derivative of guanidine, where three phenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl guanidine can be synthesized through several methods. One common approach involves the reaction of aniline with cyanamide in the presence of a base, followed by the addition of benzyl chloride. Another method includes the reaction of diphenylamine with cyanogen bromide under basic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triphenyl guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of triphenyl guanidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity and the binding to DNA, which can affect gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethane: Similar in structure but lacks the guanidine functionality.
Triphenylcarbenium ions: Used as catalysts and protective groups in organic synthesis.
Triphenylamine: Similar in structure but with different functional groups and applications.
Uniqueness
Triphenyl guanidine is unique due to its guanidine functionality, which imparts high basicity and the ability to form stable complexes with various biological molecules. This makes it particularly useful in biological and medicinal chemistry .
Propiedades
Número CAS |
603-53-2 |
|---|---|
Fórmula molecular |
C19H17N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1,1,2-triphenylguanidine |
InChI |
InChI=1S/C19H17N3/c20-19(21-16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21) |
Clave InChI |
RYCFRVNAZOREPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



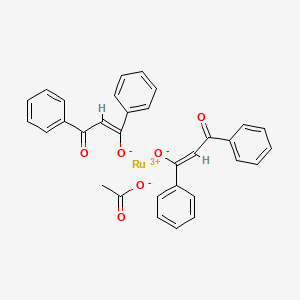
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
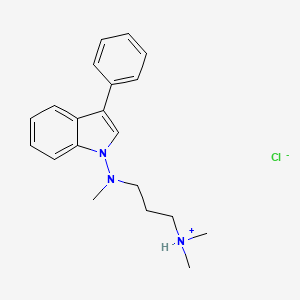
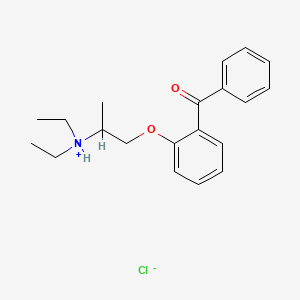
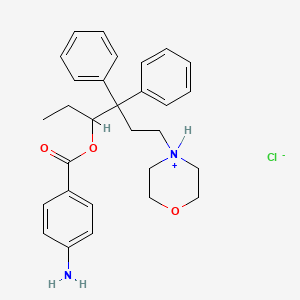
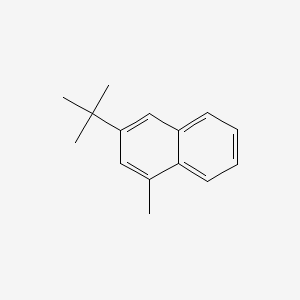
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
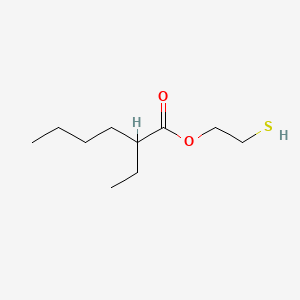
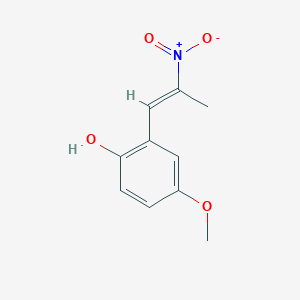
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
